Hydroxyamphetamine is a derivative of amphetamines. Hydroxyamphetamine is intended mainly as local eye drops for diagnostic purposes. It is indirect sympathomimetic agent which cause dilation of the eye pupil before diagnostic test. Among the minor side effects from its use are: change in color vision, difficulty seeing at night, dry mouth, headache, increased sensitivity of eyes to sunlight, muscle stiffness or tightness and temporary stinging in the eyes. The main use of hydroxyamphetamines as eye drops is the diagnosis of Horner's syndrome which is characterized by nerve lesions.
Hydroxyamphetamine is an Adrenergic Receptor Agonist. The mechanism of action of hydroxyamphetamine is as an Adrenergic Agonist.
4-(2-Aminopropyl)phenol is a natural product found in Senegalia berlandieri with data available.
Hydroxyamphetamine is an indirect-acting sympathomimetic amine with adrenergic property. Hydroxyamphetamine, when applied topically to the eye, stimulates the release of norepinephrine from postganglionic adrenergic nerves resulting in the stimulation of both alpha and beta adrenergic receptors. Local alpha stimulatory effects include dilation of the pupil, increased flow of aqueous humor, and vasoconstriction; whereas beta stimulatory effects include relaxation of the ciliary muscle and a decreased production in aqueous humor.
Amphetamine metabolite with sympathomimetic effects. It is sometimes called alpha-methyltyramine, which may also refer to the meta isomer, gepefrine.
4-(2-Aminopropyl)phenol
CAS No.: 103-86-6
Cat. No.: VC0001562
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103-86-6 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 4-(2-aminopropyl)phenol |
Standard InChI | InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3 |
Standard InChI Key | GIKNHHRFLCDOEU-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=C(C=C1)O)N |
Canonical SMILES | CC(CC1=CC=C(C=C1)O)N |
Melting Point | 125.5 °C |
4-(2-Aminopropyl)phenol, also known as p-hydroxyamphetamine, is a compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is classified as an amphetamine derivative and is known for its pharmacological properties . This compound has been studied for various applications, including its role as a diagnostic and pharmacological agent, particularly in affecting dopamine uptake in the brain .
Synonyms and Related Compounds
4-(2-Aminopropyl)phenol is known by several synonyms, including p-hydroxyamphetamine, norpholedrine, and dl-p-(2-aminopropyl)phenol . It is also related to other amphetamine derivatives, which share similar pharmacological profiles.
Pharmacological Applications
4-(2-Aminopropyl)phenol is used as a diagnostic and pharmacological agent. It acts as a potent inhibitor of dopamine uptake in the brain, affecting locomotor activity and potentially serving as an experimental model for diseases like malaria . Additionally, it has been studied for its antioxidant properties and its potential role in protecting against oxidative stress by inhibiting the oxidation of dopamine .
Research Findings
In research, this compound has been found to cause cell death in liver cells by inhibiting cytochrome P450 enzymes . It is also detected in certain plant extracts, such as those from Bruguiera gymnorrhiza, highlighting its natural occurrence .
Preparation and Purification
4-(2-Aminopropyl)phenol can be purified by crystallization from solvents like benzene or ethanol . The R-(-)-enantiomer crystallizes from ethanol or benzene with a melting point of 110.5-111.5°C .
Therapeutic Potential
While not directly used as a therapeutic agent, compounds related to 4-(2-aminopropyl)phenol, such as those activating PPAR receptors, have shown potential in treating metabolic disorders, including diabetes and dyslipidemias . The therapeutic applications of such compounds highlight the broader interest in amphetamine derivatives for medical use.
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